

Application Note: Purification of Norbixin Using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norbixin

Cat. No.: B1239005

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Abstract

This application note details a proposed methodology for the purification of **norbixin**, a dicarboxylic acid carotenoid derived from annatto (*Bixa orellana*), utilizing High-Speed Counter-Current Chromatography (HSCCC). **Norbixin** is a widely used natural food colorant, and its purification is crucial for quality control and for use in pharmaceutical and cosmetic applications. While specific literature on the purification of **norbixin** by HSCCC is limited, this protocol has been developed based on established HSCCC methods for the separation of other acidic natural products, such as flavonoids. The proposed method employs a biphasic solvent system and pH-zone-refining principles to achieve high purity and recovery of **norbixin**. This document provides a comprehensive protocol, including sample preparation, solvent system selection, HSCCC operation, and analysis of the purified product.

Introduction

Norbixin is the primary water-soluble colorant obtained from the seeds of the annatto tree. It is a dicarboxylic acid apocarotenoid and exists as both *cis* and *trans* isomers, with the *cis* isomer being the most common. The purification of **norbixin** from crude annatto extracts is essential to remove impurities such as other carotenoids (e.g., bixin), lipids, and sugars, which can affect its color intensity, stability, and safety for various applications.

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase, thereby avoiding irreversible adsorption of the sample and allowing for high sample loading and recovery. High-Speed Counter-Current

Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to retain the stationary phase, enabling high-speed separations with excellent resolution.

Given that **norbixin** is an acidic compound, pH-zone-refining counter-current chromatography presents a highly effective approach for its purification.^[1] This technique separates ionizable compounds based on their pKa values and hydrophobicity, leading to sharp, concentrated elution bands and high purity of the target compound.

This application note outlines a detailed protocol for the purification of **norbixin** using HSCCC, adapting a method successfully employed for the separation of flavonoids from *Oroxylum indicum*.^[2]

Experimental Protocols

Preparation of Crude Norbixin Extract

A crude **norbixin** extract is first prepared from annatto seeds.

Materials:

- Annatto seeds
- Potassium hydroxide (KOH) solution (5% w/v)
- Hydrochloric acid (HCl) (1 M)
- Deionized water
- Filtration apparatus

Protocol:

- Grind annatto seeds to a fine powder.
- Suspend the powdered seeds in a 5% KOH solution at a 1:10 (w/v) ratio.
- Stir the mixture at 60°C for 2 hours to facilitate the saponification of bixin to **norbixin**.
- Filter the mixture to remove the seed debris.

- Acidify the filtrate with 1 M HCl to a pH of approximately 4.0 to precipitate the **norbixin**.
- Collect the precipitate by filtration and wash thoroughly with deionized water.
- Dry the precipitate under vacuum at 40°C to obtain the crude **norbixin** extract.

HSCCC Solvent System Selection and Preparation

The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. For acidic compounds like **norbixin**, a chloroform-methanol-water system is proposed, based on its successful application for flavonoid separation.^[2]

Proposed Solvent System: Chloroform-Methanol-Water (6:10:5, v/v/v)

Preparation:

- Mix chloroform, methanol, and water in the specified ratio in a separatory funnel.
- Shake the mixture vigorously for 5 minutes and allow the phases to separate.
- Separate the upper (aqueous) and lower (organic) phases.
- Degas both phases in an ultrasonic bath for 15 minutes before use.

HSCCC Instrumentation and Operation

Instrumentation:

- High-Speed Counter-Current Chromatograph (e.g., TBE-300C)
- Preparative HPLC pump
- UV-Vis detector
- Fraction collector
- Sample injection valve with a sample loop

Operational Parameters:

Parameter	Value
Solvent System	Chloroform-Methanol-Water (6:10:5, v/v/v)
Elution Mode	Head-to-tail (upper phase as mobile phase)
Revolution Speed	850 rpm
Flow Rate	2.0 mL/min
Detection Wavelength	450 nm
Column Temperature	25°C
Sample Loading	200 mg of crude norbixin extract dissolved in 10 mL of the lower stationary phase

Protocol:

- Fill the entire HSCCC column with the lower stationary phase (chloroform-rich phase).
- Set the revolution speed to 850 rpm.
- Pump the upper mobile phase (methanol-water-rich phase) into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.
- Once hydrodynamic equilibrium is reached (i.e., the mobile phase emerges from the column outlet), inject the sample solution.
- Monitor the effluent with a UV-Vis detector at 450 nm.
- Collect fractions of the effluent using a fraction collector.
- After the target compound has eluted, stop the separation and collect the entire column contents by forcing them out with pressurized nitrogen.

Analysis of Purified Norbixin

The purity of the collected fractions containing **norbixin** should be analyzed by High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

Parameter	Value
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile: 0.1% Formic acid in water (gradient elution)
Flow Rate	1.0 mL/min
Detection Wavelength	450 nm
Injection Volume	20 µL

Data Presentation

The following tables summarize the expected outcomes based on the purification of similar compounds using HSCCC.[2]

Table 1: HSCCC Operational Parameters

Parameter	Setting
Instrument	High-Speed Counter-Current Chromatograph
Column Volume	e.g., 300 mL
Solvent System	Chloroform-Methanol-Water (6:10:5, v/v/v)
Mobile Phase	Upper Aqueous Phase
Stationary Phase	Lower Organic Phase
Flow Rate	2.0 mL/min
Rotational Speed	850 rpm
Detection	UV at 450 nm

| Sample Size | 200 mg crude extract |

Table 2: Expected Purity and Recovery of **Norbixin**

Compound	Retention Time (min)	Purity (%)	Recovery (%)
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| **Norbixin** | To be determined | >95% | >90% |

Visualizations

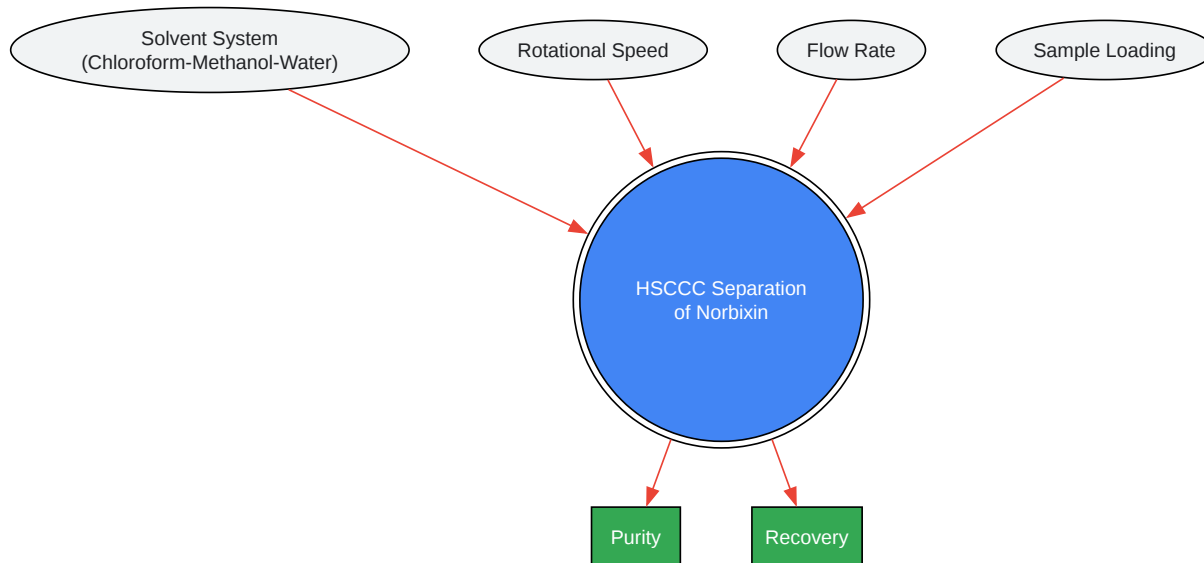
Experimental Workflow for Norbixin Purification



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Caption: Workflow for the extraction and purification of **norbixin**.

Logical Relationship of HSCCC Parameters



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Caption: Key parameters influencing HSCCC purification of **norbixin**.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the purification of **norbixin** from crude annatto extracts using High-Speed Counter-Current Chromatography. By adapting a proven method for the separation of similar acidic natural products and incorporating the principles of pH-zone-refining, this approach is expected to yield high-purity **norbixin** with excellent recovery. The elimination of a solid stationary phase minimizes sample loss and allows for efficient scaling of the purification process. This method holds significant promise for researchers, scientists, and drug development professionals requiring high-purity **norbixin** for their applications. Further optimization of the solvent system and operational parameters may be necessary to achieve the best separation results for specific crude extracts.

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References

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